molecular formula C18H17N5O2 B6429572 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide CAS No. 2034320-06-2

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide

Cat. No.: B6429572
CAS No.: 2034320-06-2
M. Wt: 335.4 g/mol
InChI Key: FNZBGZINPDQWOK-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13822480 g/mol and the complexity rating of the compound is 629. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline . Quinoxaline derivatives have been found to interact with a wide range of targets, receptors, and microorganisms . .

Mode of Action

The mode of action of quinoxaline derivatives can vary depending on the specific derivative and target. Some quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines . .

Biochemical Pathways

Quinoxaline derivatives can affect various biochemical pathways depending on their specific targets. For example, some quinoxaline derivatives have been found to induce G0/G1 phase cell cycle arrest . .

Result of Action

The result of a compound’s action describes the molecular and cellular effects that occur as a result of the compound interacting with its targets. Some quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines . .

Biological Activity

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoxaline-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H16N4O2\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research has shown that quinoxaline derivatives exhibit a broad spectrum of antimicrobial activity. In a study evaluating various quinoxaline derivatives, compounds similar to this compound were tested against several bacterial strains. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainActivity Level
5cStaphylococcus aureusHigh
5dEscherichia coliHigh
7aPseudomonas aeruginosaModerate
7cBacillus subtilisHigh
5aBacillus subtilisNo activity

This table summarizes the antibacterial efficacy observed in vitro. The high activity of certain compounds was attributed to increased lipophilicity which enhanced permeability through microbial cell walls .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer properties. A recent study evaluated the anticancer effects of synthesized quinoxalines against human non-small-cell lung cancer (NSCLC) cells. The findings indicated that some derivatives exhibited inhibitory effects comparable to cisplatin.

Case Study: Anticancer Efficacy

In a comparative study:

  • Compound 5g showed significant cytotoxicity against NSCLC cells with specific gene mutations.
  • The mechanism of action was hypothesized to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Properties

The anti-inflammatory potential of quinoxaline derivatives has been documented in various studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The proposed mechanisms include:

  • Inhibition of NF-kB Pathway : Quinoxalines may downregulate the NF-kB signaling pathway, reducing the expression of inflammatory mediators.
  • Scavenging Free Radicals : The antioxidant properties contribute to their anti-inflammatory effects by neutralizing reactive oxygen species (ROS).

Properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)quinoxaline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-23-17(24)9-11-8-12(6-7-13(11)22-23)20-18(25)16-10-19-14-4-2-3-5-15(14)21-16/h2-5,9-10,12H,6-8H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZBGZINPDQWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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